(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction of appropriate amine precursors.
Coupling Reactions: The final step involves coupling the cyclopropyl and pyrrolidine intermediates with a propionamide moiety using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Use of Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide
- (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-butyramide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-8(12)11(15)14(9-3-4-9)10-5-6-13(2)7-10/h8-10H,3-7,12H2,1-2H3/t8-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNOEKHZFPPOTM-PEHGTWAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCN(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C2CCN(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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